
4-联苯基溴化镁
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Biphenylmagnesium bromide is a commonly used organic magnesium reagent in metal organic chemistry . It plays an important role in the synthesis of complex organic molecules .
Synthesis Analysis
4-Biphenylmagnesium bromide is usually prepared by reacting benzene bromide with magnesium bromide . It can also be synthesized by enabling 4-bromobiphenyl to act with metal magnesium powder or magnesium chips in a non-protonic solvent .Molecular Structure Analysis
The molecular formula of 4-Biphenylmagnesium bromide is C12H9BrMg . Its molecular weight is 257.41 .Chemical Reactions Analysis
4-Biphenylmagnesium bromide is used in Grignard reactions . It can react to generate phenyl magnesium compounds .Physical And Chemical Properties Analysis
4-Biphenylmagnesium bromide is a white crystalline powder . It is soluble in organic solvents such as ether, dimethylformamide, and chlorinated hydrocarbons . It is stable at room temperature but will decompose after being affected by moisture . It has a boiling point of 65°C and a density of 0.961 g/mL at 25°C .科学研究应用
1. 格林尼亚交叉偶联在有机合成中的应用
4-联苯基溴化镁在格林尼亚交叉偶联反应中发挥着重要作用,该反应是有机化学中一种基础方法。Kamikawa 和 Hayashi (1997) 证明了其在使用钯催化剂选择性地用苯基取代有机化合物中的三氟甲磺酸酯中的作用。该方法允许精确控制联苯衍生物的合成,这对于各种药物和材料科学应用至关重要 (Kamikawa & Hayashi, 1997)。
2.新型有机金属化合物的合成
王等人 (2004) 探讨了氯化铅(II) 与联苯基溴化镁的反应,导致合成出具有独特分子结构的新型有机金属化合物。这项研究有助于理解金属-金属键合及其在材料科学中的潜在应用 (Wang et al., 2004)。
3.聚合物合成中的催化应用
在聚合物化学领域,Rahman 和 Debnath (2012) 在铁 (III) 催化的偶联反应中使用了 4-联苯基溴化镁。这项研究突出了其在合成复杂联芳基结构中的用途,这些结构是许多高级聚合物中的关键组成部分 (Rahman & Debnath, 2012)。
4.荧光传感器的开发
邹等人 (2014) 描述了由 4-溴苯酚形成的芳基溴化镁在开发新型近红外 (NIR) 区域氟化物传感器中的用途。该应用展示了 4-联苯基溴化镁衍生物在为环境和生物应用创造先进传感材料中的作用 (Zou et al., 2014)。
安全和危害
作用机制
Target of Action
4-Biphenylmagnesium bromide, also known as Magnesium, 4-biphenylylbromo-, is an organometallic compound . It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic molecules that require the introduction of the biphenyl group .
Mode of Action
The compound acts as a Grignard reagent . Grignard reagents are powerful tools in organic chemistry for the formation of carbon-carbon bonds. They can react with a variety of electrophiles to form new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
As a Grignard reagent, 4-Biphenylmagnesium bromide is involved in the Grignard reaction . This reaction is a key step in many biochemical pathways, particularly in the synthesis of alcohols, acids, and ketones . The downstream effects of these reactions can lead to the production of a variety of complex organic molecules .
Pharmacokinetics
Like all grignard reagents, it is highly reactive and sensitive to moisture . Therefore, it must be handled and stored carefully to maintain its reactivity .
Result of Action
The result of the action of 4-Biphenylmagnesium bromide is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those with complex structures . The exact molecular and cellular effects of the compound’s action would depend on the specific reactions it is used in .
Action Environment
The action of 4-Biphenylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, and thus must be handled under an inert atmosphere . The reaction conditions, such as temperature and solvent, can also significantly influence the efficacy and selectivity of the reactions it is involved in .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 4-Biphenylmagnesium bromide can be achieved through a Grignard reaction between bromobenzene and magnesium in the presence of a suitable solvent.", "Starting Materials": [ "Bromobenzene", "Magnesium", "Anhydrous ether" ], "Reaction": [ "Dissolve magnesium in anhydrous ether under an inert atmosphere.", "Add bromobenzene dropwise to the magnesium-ether solution while stirring.", "Heat the reaction mixture to reflux for several hours.", "Cool the reaction mixture and add water to quench the reaction.", "Extract the organic layer with a suitable solvent.", "Dry the organic layer over anhydrous magnesium sulfate.", "Concentrate the organic layer to obtain 4-Biphenylmagnesium bromide as a white solid." ] } | |
CAS 编号 |
3315-91-1 |
分子式 |
C12H9BrMg |
分子量 |
257.41 g/mol |
IUPAC 名称 |
magnesium;phenylbenzene;bromide |
InChI |
InChI=1S/C12H9.BrH.Mg/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1 |
InChI 键 |
JWQLJPBJNSPKSG-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



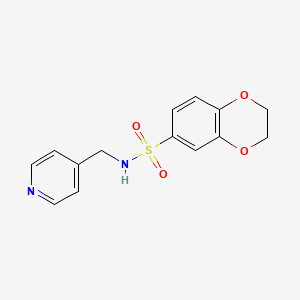
![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2860848.png)

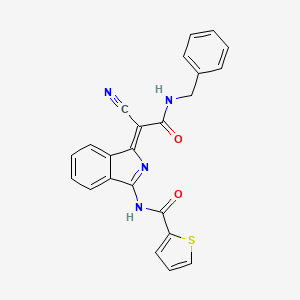

![2-[4-(Aminomethyl)benzenesulfonyl]ethan-1-ol](/img/structure/B2860852.png)
![4-[(4-cyclopentyl-2,3-dioxopiperazin-1-yl)methyl]-N-(3-fluoro-2-methylphenyl)benzamide](/img/structure/B2860855.png)


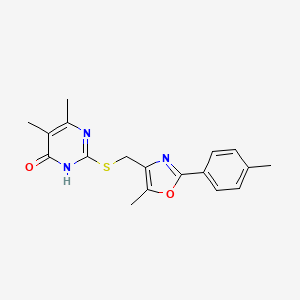

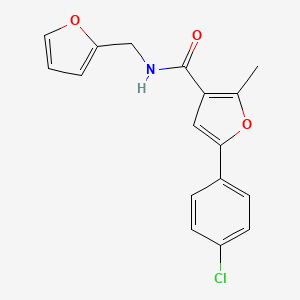
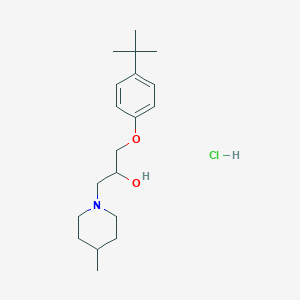
![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)